molecular formula C21H33N3O2 B12047338 1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine

1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine

Cat. No.: B12047338
M. Wt: 359.5 g/mol
InChI Key: KRMRGKMIOXAVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through a cyclization reaction involving a diamine and a dihalide under basic conditions.

    Introduction of the phenylmethyl group: This step involves the alkylation of the piperazine ring with a benzyl halide in the presence of a base.

    Protection of the piperidine nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

    Final deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield secondary amines.

Scientific Research Applications

1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperidine
  • 1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]morpholine

Uniqueness

1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine is unique due to its specific structural features, such as the presence of both piperazine and piperidine rings, as well as the phenylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24-15-13-23(14-16-24)19-9-11-22(12-10-19)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3

InChI Key

KRMRGKMIOXAVJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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